3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a 9,10-anthraquinone core with a 2-hydroxyethylamino)methyl group attached. The molecular weight of this compound is 313.3 g/mol.Scientific Research Applications
Topoisomerase II-Mediated DNA Cleavage and Antitumor Activity:
- A group of derivatives including 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone showed inhibition of Topoisomerase II-mediated DNA cleavage, indicating a role in antitumor activities. These compounds inhibited leukemia cell growth and stimulated the formation of Topo II-DNA cleavable complexes. The cytotoxicity and irreversibility of the DNA cleavable complex formation suggest that these compounds are potential candidates for anticancer therapy due to their interaction with DNA Topoisomerase II (Kong et al., 1992).
Novel Anthraquinone Derivatives and Antifungal Activity:
- Novel anthraquinone derivatives, including a new compound closely related to this compound, have been isolated from the endophytic fungus Phoma sorghina. The compounds' structures were identified using spectroscopic data, and the derivatives may possess potential biological activities (Borges & Pupo, 2006).
Antibacterial Activity:
- Synthesis and antibacterial activity of several anthraquinone derivatives were investigated, demonstrating some level of moderate activity against bacteria like Bacillus subtilis, Escherichia coli, and Salmonella typhi. These findings indicate the potential for anthraquinone derivatives, including compounds related to this compound, to be used in developing new antibacterial agents (Nurbayti et al., 2022).
Synthesis and Characterization for Diverse Applications:
- Research has been conducted on the efficient synthesis of a range of anthraquinone derivatives, including 1-hydroxy-2-(1-alkyloxymethyl)-9,10-anthraquinones. These compounds have potential applications in various fields, such as dyes, pigments, and possibly pharmaceuticals, demonstrating the versatile nature of anthraquinone derivatives (Sharghi & Forghaniha, 1995).
Extraction and Membrane Transport of Metal Ions:
- Studies have shown that some 9,10-anthraquinone derivatives are effective in the solvent extraction and membrane transport of metal ions. This suggests possible applications in environmental engineering, waste treatment, or recycling processes (Dadfarnia et al., 1993).
Cytotoxic Effects and Anticancer Applications:
- Synthesis of new cytotoxic aminoanthraquinone derivatives has shown promise in the inhibition of various cancer cell lines. This highlights the potential therapeutic applications of anthraquinone derivatives in cancer treatment (Nor et al., 2013).
Properties
IUPAC Name |
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-5-4-18-8-9-6-11-15(13(21)7-9)17(23)14-10(16(11)22)2-1-3-12(14)20/h1-3,6-7,18-21H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDADNGAROBMPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153182 | |
Record name | 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121210-80-8 | |
Record name | 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121210808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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